molecular formula C7H7BrN2O2 B1444817 (2-Bromo-4-nitrophenyl)methanamine CAS No. 1184618-20-9

(2-Bromo-4-nitrophenyl)methanamine

Cat. No.: B1444817
CAS No.: 1184618-20-9
M. Wt: 231.05 g/mol
InChI Key: VMXORVQLHXOZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Bromo-4-nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used for pharmaceutical testing .

Scientific Research Applications

  • Analytical Chemistry : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its conjugates, highlighting the utility of (2-Bromo-4-nitrophenyl)methanamine in analytical chemistry for studying drug metabolism (Almási, Fischer, & Perjési, 2006).

  • Synthetic Chemistry : Zhou et al. (2013) described an efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamines using a related compound, showcasing the role of this compound in the synthesis of complex organic molecules (Zhou et al., 2013).

  • Material Science : Research by Ani et al. (2021) on Schiff bases derived from 4-nitrocinnamaldehyde, including compounds related to this compound, emphasized their potential in developing nonlinear optical materials due to their structural and electronic properties (Ani et al., 2021).

Properties

IUPAC Name

(2-bromo-4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXORVQLHXOZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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